molecular formula C6H9BrO2 B115866 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone CAS No. 141194-58-3

2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone

Cat. No.: B115866
CAS No.: 141194-58-3
M. Wt: 193.04 g/mol
InChI Key: NOYOYKREDRZQSD-ZCFIWIBFSA-N
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Description

2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

141194-58-3

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

2-bromo-1-[(2R)-oxolan-2-yl]ethanone

InChI

InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1

InChI Key

NOYOYKREDRZQSD-ZCFIWIBFSA-N

SMILES

C1CC(OC1)C(=O)CBr

Isomeric SMILES

C1C[C@@H](OC1)C(=O)CBr

Canonical SMILES

C1CC(OC1)C(=O)CBr

Synonyms

Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stream of diazomethane (from N-methyl-N-nitrosotoluene-4-sulphonamide, 18.0g) in argon (P. Lombardi, Chem. and Ind., 1990, (21), 708) was passed into a solution of (RS)-tetrahydrofuroyl chloride [prepared from (RS)-tetrahydrofuroic acid (3.48g, 30mmol) as described in Example 2(a)] in dichloromethane (60ml) cooled in an ice bath. When the diazomethane addition was complete, 48% aqueous hydrogen bromide (5.6ml, 33.2mmol) was added. The mixture was stirred 0.25h then washed twice with water, dried, concentrated and flash chromaographed on silica gel eluting with 10% ethyl acetate in hexane to give the title compound as a pale yellow oil (4.44g, 77%); vmax (CH2Cl2) 1733, 1245, 1073 and 938cm-1 ; δH (CDCl3) 1.85-2.35 (4H, m), 3.85-4.05 (2H, m), 4.20 (2H, s), 4.54 (1H, dd, J 6.1, 8.2Hz). [Mass spectrum: +ve ion (ammonia) MNH4+ (210)].
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
0.25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
77%

Synthesis routes and methods II

Procedure details

A stream of diazomethane (from N-methyl-N-nitrosotoluene-4-sulphonamide, 18.0 g) in argon (P. Lombardi, Chem. and Ind., 1990, (21), 708) was passed into a solution of (RS)-tetrahydrofuroyl chloride [prepared from (RS)-tetrahydrofuroic acid (3.48 g, 30 mmol) as described in Example 2(a)] in dichloromethane (60 ml) cooled in an ice bath. When the diazomethane addition was complete, 48% aqueous hydrogen bromide (5.6 ml, 33.2 mmol) was added. The mixture was stirred 0.25 h then washed twice with water, dried, concentrated and flash chromaographed on silica gel eluting with 10% ethyl acetate in hexane to give the title compound as a pale yellow oil (4.44 g, 77%); νmax (CH2Cl2) 1733, 1245, 1073 and 938 cm-1 ; δH (CDCl3) 1.85-2.35 (4 H, m), 3.85-4.05 (2 H, m), 4.20 (2 H, s), 4.54 (1 H, dd, J 6.1, 8.2 Hz). [Mass spectrum: +ve ion (ammonia) MNH4+ (210)].
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods III

Procedure details

To a 20-liter glass vessel was added methylene chloride (10.0 liters) followed by acetyltetrahydrofuran (838.0 g, 7.34 moles). The solution was then cooled back to −10° C. and triethylamine was added (854.0 g, 8.44 moles). The vessel was purged with nitrogen and trimethylsilane triflate (1713.0 g, 7.71 moles) was added dropwise at a maximum temperature of −8° C. Addition was typically complete in 45 minutes. After 15 minutes stirring, a sample was removed for TLC and GC analysis, which showed that the reaction was completed. N-bromosuccinimide (1340 g. 7.53 moles) was added to the solution at a maximum temperature of −5° C. over a period of approximately 45 minutes in six portions. After a 30 minute stirring, the solution was sampled for GC and TLC analysis, which showed that the reaction was completed. The solution was then transferred to a 50-liter separating vessel, and 5% sodium bicarbonate (5 liters) was added with caution. The solution was stirred and separated. The upper aqueous phase was discarded, and the methylene chloride phase was washed with water, dried over sodium sulphate, filtered and stored in a freezer before use in the next step.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
838 g
Type
reactant
Reaction Step Two
Name
trimethylsilane triflate
Quantity
1713 g
Type
reactant
Reaction Step Three
Quantity
1340 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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